molecular formula C10H10BrNO B1532534 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 1313399-68-6

7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B1532534
CAS No.: 1313399-68-6
M. Wt: 240.1 g/mol
InChI Key: BPFFTXBYFQNXNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, also known as this compound, is an organic compound belonging to the family of isoquinolines. It is an important intermediate in the synthesis of a variety of organic compounds and is used in a range of scientific research applications. The compound is also of interest due to its potential biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : Research includes the development of synthesis techniques for bromoisoquinolines, highlighting methods to produce these compounds efficiently, which is crucial for their application in further scientific studies (Armengol, Helliwell, & Joule, 2000). Another study presented a convenient synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline, indicating the versatility and adaptability of synthesis methods for such compounds (Zlatoidský & Gabos, 2009).
  • Structural Analysis : The structural aspects of 2-aryl-3-bromoquinolin-4(1H)-one derivatives were studied using various spectroscopic and computational techniques, showcasing the importance of these compounds in understanding chemical structures and behaviors (Mphahlele et al., 2002).

Chemical Properties and Applications

  • Photochemical Properties : Brominated hydroxyquinoline has been explored as a photolabile protecting group, indicating its potential in photochemistry and applications requiring light-induced reactions (Fedoryak & Dore, 2002).
  • Cytotoxic Evaluation : The cytotoxic evaluation of aminoquinones structurally related to marine isoquinolinequinones, including 7-amino-6-bromoisoquinoline-5,8-quinone, has been conducted, revealing their potential as anticancer agents (Delgado et al., 2012).

Properties

IUPAC Name

7-bromo-2-methyl-3,4-dihydroisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-12-5-4-7-2-3-8(11)6-9(7)10(12)13/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFFTXBYFQNXNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1=O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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